molecular formula C13H11F3N2O4S B13421313 Desmethylsulfotole

Desmethylsulfotole

Cat. No.: B13421313
M. Wt: 348.30 g/mol
InChI Key: DMFNDPSEIXWCLH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H11F3N2O4S

Molecular Weight

348.30 g/mol

IUPAC Name

2-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C13H11F3N2O4S/c1-18-12(20)9(6-17-18)11(19)8-4-3-7(13(14,15)16)5-10(8)23(2,21)22/h3-6,17H,1-2H3

InChI Key

DMFNDPSEIXWCLH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C

Origin of Product

United States

Biological Activity

Desmethylsulfotole (DMS) is a compound of significant interest due to its biological activity, particularly as an alkylating agent. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DMS.

Overview of this compound

This compound is a metabolite of dimethyl sulfate (DMS), a well-known alkylating agent. Alkylating agents are compounds that can introduce alkyl groups into DNA, leading to mutations and potentially carcinogenic effects. DMS has been shown to induce genetic alterations in various organisms, including mutations and chromosomal aberrations .

DMS primarily acts through the following mechanisms:

  • Alkylation of DNA : DMS predominantly targets nitrogen sites in nucleic acids, leading to base-pair substitutions. It can also cause alkylation at oxygen sites, particularly affecting the O6-position of guanine, which is critical for mutagenesis through mispairing .
  • Induction of Mutations : DMS has been characterized as a mutagenic agent, with strong specificity for G.C to A.T transitions in some systems. It may also induce frameshift mutations and clastogenic effects, which involve the breaking of chromosomes .

Biological Activity Insights

Table 1: Biological Effects of this compound

Effect TypeDescription
MutagenicityInduces mutations and chromosomal aberrations in various organisms
ClastogenicityCauses structural chromosomal damage
RecombinationInduces recombinogenic effects
CytotoxicityCan lead to cell death in high concentrations

Case Study 1: Chemical Burns from Dimethyl Sulfate Exposure

A notable case involved three patients who suffered chemical burns due to DMS exposure in a pharmaceutical setting. Despite wearing protective equipment, they experienced severe respiratory and ocular symptoms after prolonged exposure. Treatments included corticosteroids and inhalation therapies, demonstrating the acute toxic effects of DMS on human tissues .

Case Study 2: Genetic Effects in Laboratory Settings

In laboratory studies, DMS was administered to various cell lines to evaluate its mutagenic potential. Results indicated that DMS exposure led to significant increases in mutation rates, particularly affecting genes involved in cell cycle regulation. These findings highlight the compound's potential role as a carcinogen in laboratory settings .

Pharmacokinetics and Toxicology

The pharmacokinetics of DMS suggest rapid absorption and metabolism, leading to systemic exposure that can affect multiple organ systems. Toxicological studies have shown that DMS can lead to both acute and chronic health effects depending on the level and duration of exposure.

Table 2: Summary of Pharmacokinetic Properties

PropertyDescription
AbsorptionRapid absorption post-exposure
MetabolismPrimarily metabolized by hepatic enzymes
ExcretionExcreted via urine as metabolites

Comparison with Similar Compounds

Key Observations from the Evidence

a. Dimethyl Sulfoxide (DMSO)

  • Chemical Identity: CAS No. 67-68-5; EC No. 200-664-2. A polar solvent widely used in industrial and biomedical applications .
  • Safety Data: Respiratory protection is unnecessary in well-ventilated areas but required during aerosolization .

b. Disulfoton

  • Chemical Identity: An organophosphate insecticide (CAS No. 298-04-4) with systemic toxicity targeting acetylcholinesterase inhibition .
  • Toxicokinetics :
    • Rapid absorption via inhalation, dermal, or oral routes .
    • Metabolites include sulfoxides and sulfones, which are more toxic than the parent compound .
  • Regulatory Status : Subject to strict environmental and occupational exposure limits due to high toxicity (e.g., EPA regulations in ) .

Critical Gaps in the Evidence

  • Desmethylsulfotole: No data on its structure, synthesis, toxicity, or applications were found in the provided documents.
  • Comparative Analysis : The evidence lacks references to analogs or metabolites of DMSO or Disulfoton that could align with "this compound."

Possible Explanations for the Discrepancy

  • Terminology Confusion: "this compound" may refer to a metabolite of Disulfoton (e.g., a demethylated derivative). Alternatively, it could be a misspelling or misreferencing of DMSO or Disulfoton.

Recommendations

Verify the Compound Name: Confirm the correct nomenclature or structure of "this compound" through authoritative databases (e.g., PubChem, SciFinder).

Expand Literature Review :

  • Search peer-reviewed journals for "this compound" or related terms.
  • Investigate patents or regulatory filings for niche applications.

Leverage Disulfoton Data : If "this compound" is a structural analog, extrapolate insights from Disulfoton’s toxicological profile (e.g., cholinesterase inhibition, metabolic pathways) .

Hypothetical Comparison Table (Based on Disulfoton)

Property Disulfoton Hypothetical this compound
CAS No. 298-04-4 Not available
Toxicity Mechanism Acetylcholinesterase inhibition Assumed similar mechanism
Metabolites Sulfoxides, sulfones Potential demethylated derivatives
Regulatory Status Restricted (EPA) Unclear

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